Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the difluoropyrrolidinyl group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The difluoropyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Naphthalenyl imidazo[1,2-a]pyridines: Undergo hydroxydifluoromethylation reactions.
The unique structural features of this compound, such as the difluoropyrrolidinyl group, distinguish it from other similar compounds and contribute to its specific properties and applications.
Properties
Molecular Formula |
C14H15F2N3O2 |
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Molecular Weight |
295.28 g/mol |
IUPAC Name |
ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15F2N3O2/c1-2-21-13(20)11-8-17-12-7-10(3-5-19(11)12)18-6-4-14(15,16)9-18/h3,5,7-8H,2,4,6,9H2,1H3 |
InChI Key |
OPCXPXWUHVARFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)N3CCC(C3)(F)F |
Origin of Product |
United States |
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